1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
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Overview
Description
1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a complex organic compound with a molecular formula of C28H57N2O+. It is a derivative of imidazolium, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves a multi-step process The initial step often includes the alkylation of imidazole with ethyl halides to form the imidazolium coreIndustrial production methods may utilize continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structural properties.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazolium core allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
1-Ethyl-2-henicosyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate can be compared with other imidazolium derivatives, such as:
1-Butyl-3-methylimidazolium chloride: Known for its use as an ionic liquid in green chemistry applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Used as a solvent in various chemical reactions.
1-Hexyl-3-methylimidazolium bromide: Studied for its potential in electrochemical applications. The uniqueness of this compound lies in its specific structural features, which confer distinct properties and applications.
Properties
CAS No. |
93762-30-2 |
---|---|
Molecular Formula |
C30H62N2O5S |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
2-(3-ethyl-2-henicosyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C28H57N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28-29(4-2)24-25-30(28)26-27-31;1-2-6-7(3,4)5/h31H,3-27H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
ZLHKMDCAMABBRK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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